

# N1-Methyl-4-nitrobenzene-1,2-diamine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: N1-Methyl-4-nitrobenzene-1,2-diamine

Cat. No.: B018534

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Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **N1-Methyl-4-nitrobenzene-1,2-diamine** (CAS No. 41939-61-1). This compound is a critical intermediate in the synthesis of various chemical entities, most notably the chemotherapeutic agent Bendamustine.

## Core Chemical Properties

**N1-Methyl-4-nitrobenzene-1,2-diamine** is a nitroaromatic compound characterized by its red, powdered appearance.<sup>[1][2]</sup> Its core physical and chemical properties are summarized below.

## Quantitative Data Summary

The following table provides a consolidated summary of the key quantitative properties of **N1-Methyl-4-nitrobenzene-1,2-diamine**.

Property	Value	Source(s)
CAS Number	41939-61-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	167.17 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Appearance	Red to dark red or brown powder/solid.	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	174-176 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	366.8 °C (at 760 mmHg)	<a href="#">[2]</a>
Purity	Typically ≥98%	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Dimethylformamide.	<a href="#">[3]</a>

## Synonyms and Identifiers

This compound is also known by several other names, including:

- N<sup>1</sup>-methyl-4-nitro-1,2-benzenediamine[\[2\]](#)
- 1-N-methyl-4-nitrobenzene-1,2-diamine[\[4\]](#)[\[5\]](#)
- 2-Amino-1-methylamino-4-nitrobenzene
- 1,2-Diamino-N1-methyl-4-nitrobenzene

## Safety and Handling

**N1-Methyl-4-nitrobenzene-1,2-diamine** is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

- Signal Word: Warning[\[2\]](#)

- Hazard Pictogram: GHS07 (Harmful)[2]
- Hazard Statements:
  - H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
  - H302: Harmful if swallowed.[2][6]
  - H315: Causes skin irritation.[2]
  - H319: Causes serious eye irritation.[2]
  - H335: May cause respiratory irritation.[2]
- Storage: Store in a cool, dry, and well-closed container away from light and moisture.[1]  
Recommended storage temperatures range from 4°C to general room temperature in an inert atmosphere.[2]

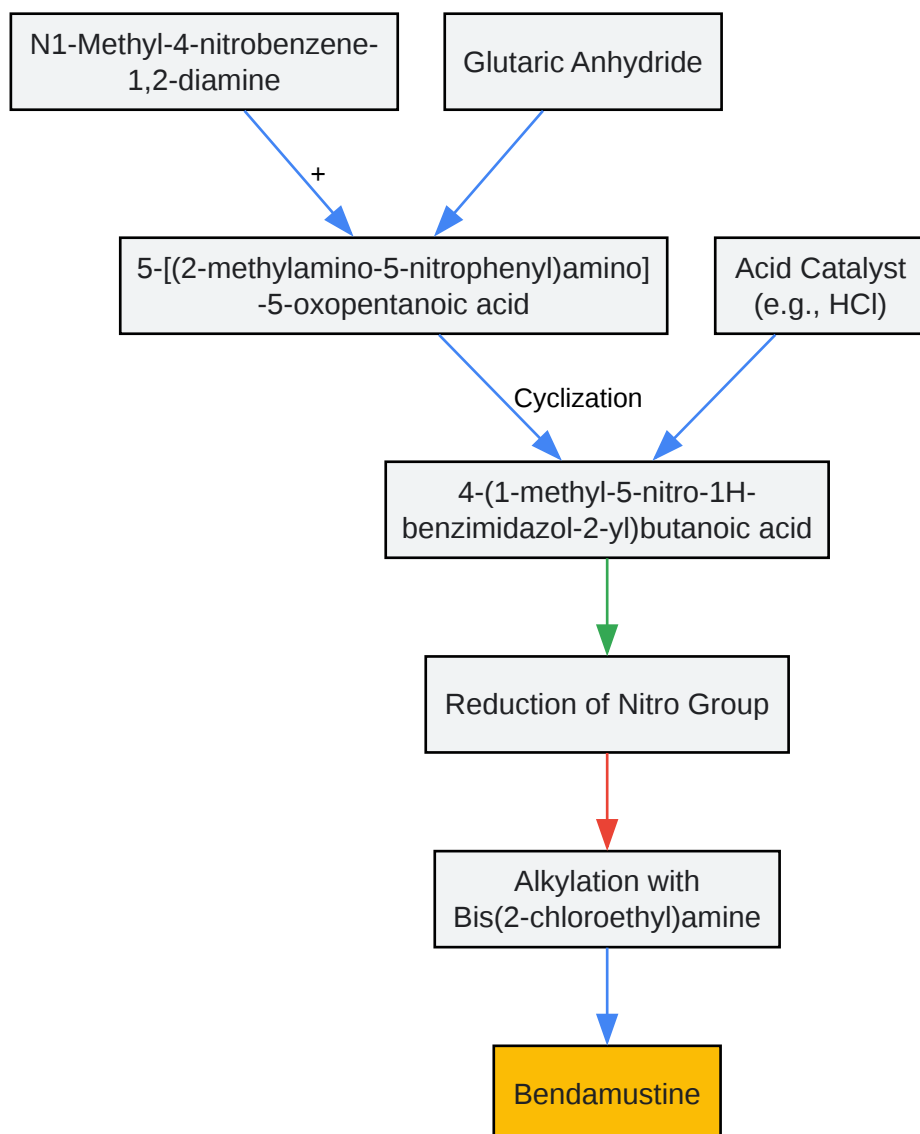
## Key Applications and Reactions

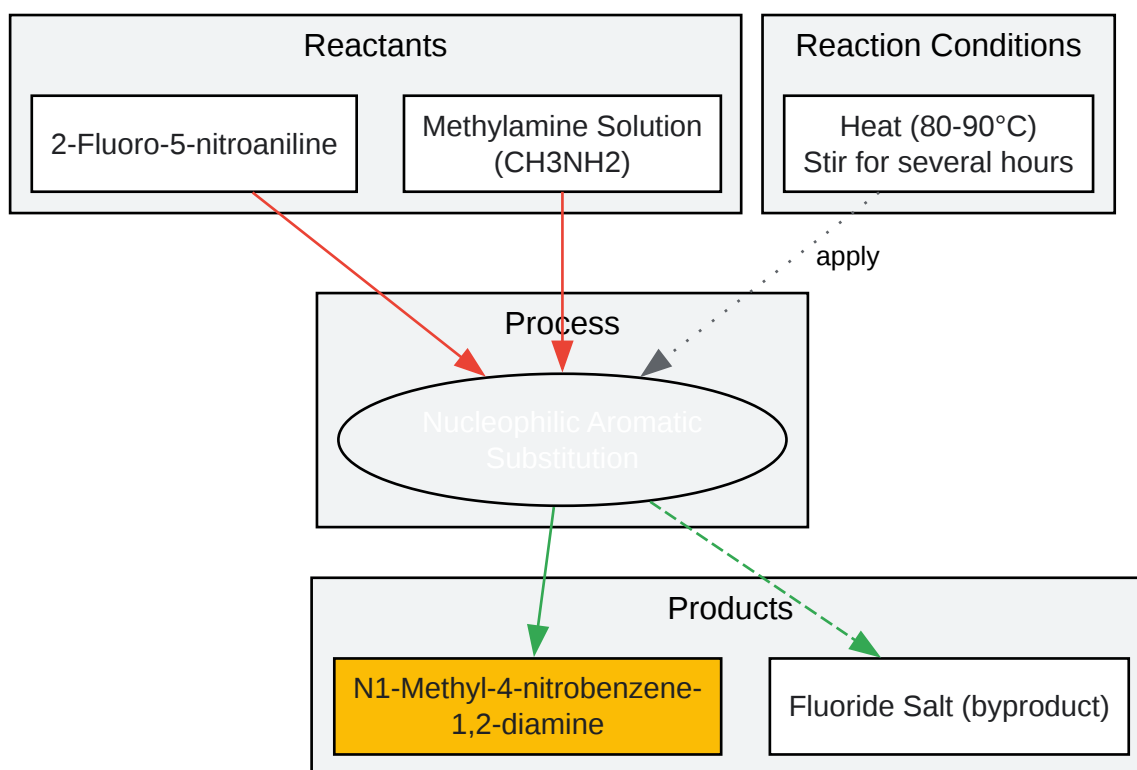
The primary application of **N1-Methyl-4-nitrobenzene-1,2-diamine** is as a foundational intermediate in pharmaceutical synthesis.[1] It is also utilized in the production of azo dyes for the textile industry.[7]

## Role in Bendamustine Synthesis

This compound is a crucial starting material for the synthesis of Bendamustine, an alkylating agent used in the treatment of cancers like chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[1] The synthesis pathway involves the reaction of **N1-Methyl-4-nitrobenzene-1,2-diamine** with an acylating agent, followed by cyclization to form the benzimidazole core of Bendamustine.

The logical workflow for this synthesis is depicted below.





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- To cite this document: BenchChem. [N1-Methyl-4-nitrobenzene-1,2-diamine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b018534#n1-methyl-4-nitrobenzene-1-2-diamine-chemical-properties]

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